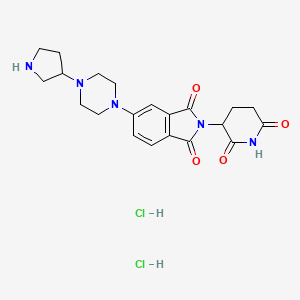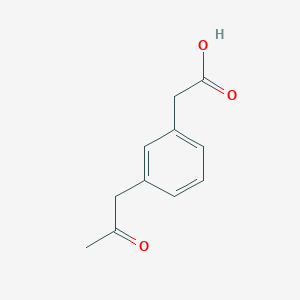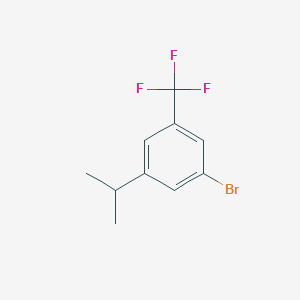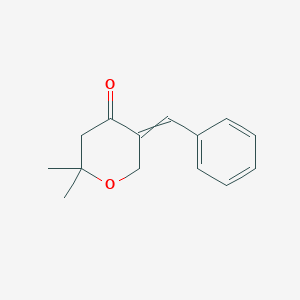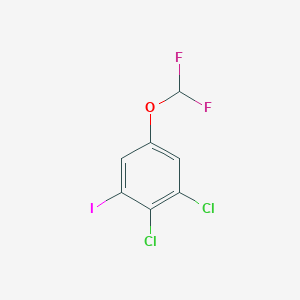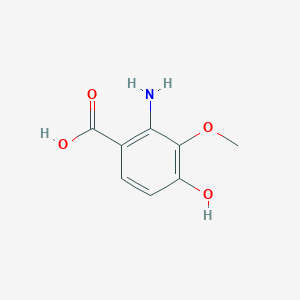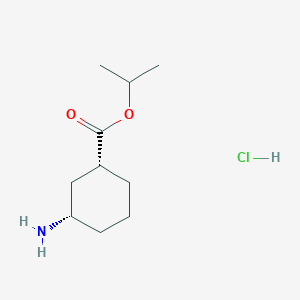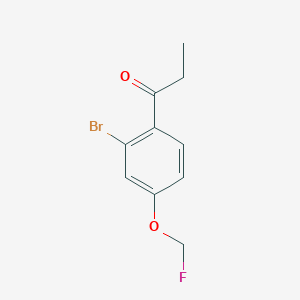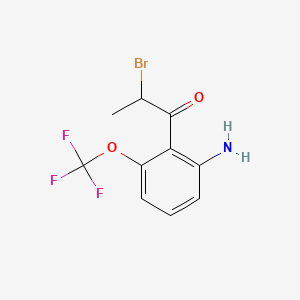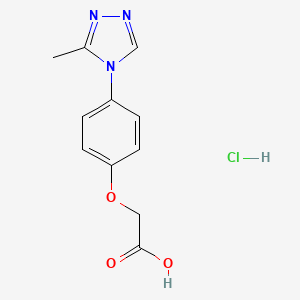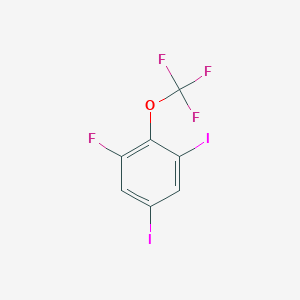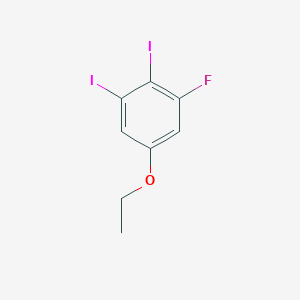![molecular formula C12H10BrNO3 B14057925 Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is part of the benzoxazole derivatives family, which are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the following steps :
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with a suitable brominated carboxylic acid derivative under acidic conditions.
Cyclopropane Ring Formation: The cyclopropane ring is introduced by reacting the benzoxazole derivative with a cyclopropane carboxylic acid ester in the presence of a strong base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropane ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized forms of the cyclopropane ring or the ester group.
Hydrolysis Products: The corresponding carboxylic acid.
科学的研究の応用
Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits fungal cell membrane function.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can be compared with other benzoxazole derivatives:
Methyl 1-(6-chlorobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and biological activity.
Methyl 1-(6-fluorobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate: Contains a fluorine atom, leading to distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of new materials and the development of novel therapeutic agents.
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
methyl 1-(6-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-3-2-7(13)6-9(8)17-10/h2-3,6H,4-5H2,1H3 |
InChIキー |
AQCJEGIKMWNBIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=NC3=C(O2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


